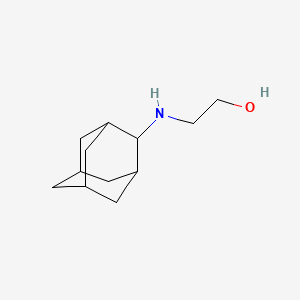

2-(2-Adamantylamino)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-adamantylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHXCRULFHITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 2-(2-Adamantylamino)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Adamantylamino)ethanol, a valuable amino alcohol derivative with potential applications in medicinal chemistry and materials science. The bulky, lipophilic adamantyl moiety combined with the hydrophilic amino alcohol functional group imparts unique physicochemical properties to this molecule. This document outlines two primary synthetic strategies: reductive amination and nucleophilic substitution. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and purification of this compound.

Introduction

The adamantane scaffold is a prominent structural motif in medicinal chemistry, renowned for its ability to enhance the lipophilicity and metabolic stability of drug candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of an amino ethanol side chain introduces hydrophilicity and a site for further functionalization or salt formation, making 2-(2-Adamantylamino)ethanol a versatile building block for the development of novel therapeutics and advanced materials. This guide explores two robust and accessible synthetic routes to this target compound.

Synthetic Strategies

Two principal synthetic pathways for the preparation of 2-(2-Adamantylamino)ethanol are detailed below:

-

Reductive Amination of 2-Adamantanone with Ethanolamine: This one-pot reaction is an efficient method for forming the carbon-nitrogen bond. It proceeds via the in-situ formation of an imine or enamine intermediate from 2-adamantanone and ethanolamine, which is then reduced to the desired secondary amine.[1][2]

-

Nucleophilic Substitution of 2-Aminoadamantane with 2-Chloroethanol: This classical approach involves the alkylation of 2-aminoadamantane with a suitable 2-haloethanol. The reaction relies on the nucleophilicity of the primary amine to displace the halide, forming the target amino alcohol.

Strategy 1: Reductive Amination

Reductive amination is a widely utilized and efficient method for the synthesis of amines.[2] The reaction of a ketone with a primary amine first forms a hemiaminal, which then reversibly loses water to form an imine. The imine is subsequently reduced to the corresponding amine. A key advantage of this method is that it can often be performed as a one-pot procedure.[3]

Caption: Reductive amination of 2-adamantanone with ethanolamine.

Materials:

-

2-Adamantanone

-

Ethanolamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 2-adamantanone (1.0 eq) in methanol (10 mL/mmol of ketone), add ethanolamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, purification can be achieved by vacuum distillation.[4]

Strategy 2: Nucleophilic Substitution

This method involves the direct alkylation of 2-aminoadamantane with 2-chloroethanol. A base is often added to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.

Caption: Nucleophilic substitution of 2-aminoadamantane.

Materials:

-

2-Aminoadamantane

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Water

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 2-aminoadamantane (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol of amine), add 2-chloroethanol (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Similar to the product from the reductive amination route, purification can be achieved via silica gel column chromatography or vacuum distillation.

Data Presentation

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | 2-Adamantanone, Ethanolamine | 2-Aminoadamantane, 2-Chloroethanol |

| Key Reagents | NaBH₄ or NaBH(OAc)₃ | K₂CO₃ or Et₃N |

| Typical Solvent | Methanol or DCM | Acetonitrile or DMF |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Typical Reaction Time | 12-18 hours | 24-48 hours |

| Typical Yield | Moderate to High | Moderate |

| Purification Method | Column Chromatography/Distillation | Column Chromatography/Distillation |

Characterization

The synthesized 2-(2-Adamantylamino)ethanol can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the adamantyl cage protons, the methylene groups of the ethanolamine side chain, and the N-H and O-H protons. The chemical shifts of protons adjacent to the nitrogen atom are expected to be deshielded.[5]

-

¹³C NMR will display distinct resonances for the carbon atoms of the adamantane skeleton and the ethanolamine moiety.[1]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption in the region of 3300-3500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The N-H stretch of a secondary amine typically appears as a single, weaker band in this region compared to the broader O-H stretch.[6][7][8]

-

C-N stretching vibrations for aliphatic amines are typically observed in the 1020-1250 cm⁻¹ range.[6]

-

-

Mass Spectrometry (MS):

Safety and Handling

-

2-Adamantanone and 2-Aminoadamantane: These reagents should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Ethanolamine and 2-Chloroethanol: These are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.

-

Solvents: Methanol, acetonitrile, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of 2-(2-Adamantylamino)ethanol. The choice between reductive amination and nucleophilic substitution will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods, when executed with care and precision, provide reliable access to this valuable adamantane derivative. The provided protocols and characterization guidelines offer a solid foundation for researchers to synthesize and verify the identity and purity of the target compound, paving the way for its further exploration in various scientific disciplines.

References

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

- Waltman, R. J., & Ling, A. C. (n.d.).

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives.

- Khullar, K. K., Bell, C. L., & Bauer, L. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(9), 1153-1159.

- Duddeck, H., Hollowood, F., Karim, A., & Anwar, M. (n.d.).

- Gimalova, F. A., & Vylgzanin, A. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(13), 10837.

- (n.d.). IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.

- Pietraszuk, A., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 12(15), 7783.

- (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.

- Soderberg, T. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry LibreTexts.

- (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.

- Davis, M. A., & Vogel, O. (n.d.). Substituent chemical shifts in NMR. 1—Proton resonance spectra and geometries of norbornene, norbornane and adamantane. Scilit.

- (n.d.). Infrared Spectroscopy.

- Makatini, M. M., et al. (2020). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 73, 1-10.

- Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.

- Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.

- (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- (n.d.).

- (n.d.).

- (n.d.).

- (n.d.).

- Kitching, M. O., et al. (2014). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 18(11), 1364-1372.

- Bagryanskaya, I. Y., et al. (2016). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 52(1), 1-10.

- Mlinarić-Majerski, K., et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 26(21), 6605.

- (n.d.). Method of purifying ethanolamines.

- Claessens, S., et al. (2021). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias.

- (n.d.). Preparation method of 2-(aminoxy) ethanol.

- Mlinarić-Majerski, K., et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.

- Burgstaller, D., et al. (2014). Ethanol precipitation for purification of recombinant antibodies. Journal of Biotechnology, 188, 17-24.

- (n.d.).

- Finzel, J. A., et al. (2021).

- Smith, A. M. R., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.

- Amiel, D., et al. (2000). Interaction between an Adamantane End-Capped Poly(ethylene oxide) and a β-Cyclodextrin Polymer.

- Bull, S. D., et al. (1998). Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2417-2424.

- Ofner, J., et al. (2020). Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides. Polymer Chemistry, 11(2), 295-303.

- Sal, D., et al. (2021). Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework. Dalton Transactions, 50(1), 107-115.

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]

- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

novel synthesis methods for 2-(2-Adamantylamino)ethanol

An In-Depth Technical Guide to Novel Synthesis Methods for 2-(2-Adamantylamino)ethanol

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that enhance drug efficacy and pharmacokinetic profiles.[1][2] 2-(2-Adamantylamino)ethanol represents a valuable bifunctional building block, integrating the rigid, lipophilic adamantane cage with a hydrophilic amino-ethanol side chain. This combination makes it an attractive intermediate for the development of novel therapeutics, including antiviral and antidiabetic agents.[1][3] This technical guide provides an in-depth exploration of the synthesis of 2-(2-Adamantylamino)ethanol, moving beyond classical methods to focus on efficient, scalable, and novel synthetic strategies. We will dissect the mechanistic rationale behind preferred experimental choices, present detailed, validated protocols, and explore cutting-edge biocatalytic approaches that align with the principles of green chemistry.

Strategic Overview: The Preeminence of Reductive Amination

The synthesis of secondary amines, such as 2-(2-Adamantylamino)ethanol, is most effectively achieved through reductive amination. This strategy offers a convergent and highly efficient route that avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for harsh reaction conditions.[4] The core principle involves the reaction of a carbonyl compound (adamantan-2-one) with a primary amine (ethanolamine) to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.[5][6]

The one-pot nature of this reaction is a significant advantage, minimizing intermediate handling and purification steps, thereby improving overall yield and process efficiency.[5]

Caption: General scheme of the one-pot reductive amination pathway.

Core Protocol: One-Pot Synthesis via Reductive Amination

This section provides a robust, field-proven protocol for the synthesis of 2-(2-Adamantylamino)ethanol. The choices of reagents and conditions are deliberately selected to ensure high yield, selectivity, and ease of execution.

Mechanistic Rationale for Reagent Selection

-

Starting Materials: Adamantan-2-one and ethanolamine are commercially available and provide the most direct route to the target molecule.

-

Reducing Agent - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. Unlike more powerful hydrides like NaBH₄, NaBH(OAc)₃ is a milder and more selective reducing agent.[4] Its steric bulk and reduced reactivity allow it to selectively reduce the protonated iminium intermediate over the starting ketone. This prevents the wasteful formation of 2-adamantanol as a byproduct. Furthermore, it is not water-sensitive and does not generate gaseous byproducts, enhancing operational safety.

-

Solvent - Dichloromethane (DCM): DCM is an excellent solvent for this reaction, as it effectively dissolves the starting materials and intermediates without reacting with the hydride agent. Its low boiling point also facilitates easy removal during the work-up phase.

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of 2-(2-Adamantylamino)ethanol.

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add adamantan-2-one (1.0 eq.).

-

Dissolve the ketone in dichloromethane (DCM, approx. 0.1 M solution).

-

Add ethanolamine (1.2 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture in portions over 15 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 2-(2-Adamantylamino)ethanol.

Expected Results and Validation

The protocol is designed to be self-validating through clear checkpoints and expected outcomes.

| Parameter | Expected Outcome |

| Physical Appearance | White to off-white solid |

| Yield | 75-90% |

| Purity (by NMR) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | Plausible shifts: δ 3.65 (t, 2H), 2.80 (t, 2H), 2.50 (m, 1H), 1.50-2.00 (m, 14H) |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₂₁NO: 196.16; found: 196.17 |

Novel Frontiers: Biocatalytic Synthesis

A significant advancement in synthetic chemistry is the use of biocatalysts, which offers a greener and highly selective alternative to traditional chemical methods.[7] For the synthesis of adamantane derivatives, imine reductases (IREDs) and reductive aminases (RedAms) are particularly promising.[8]

The Biocatalytic Advantage

-

Sustainability: Reactions are typically run in aqueous buffer solutions under ambient temperature and pressure, significantly reducing energy consumption and eliminating the need for volatile organic solvents.

-

High Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification.[8]

-

Safety: Avoids the use of pyrophoric or toxic metal hydride reagents.

The biocatalytic reductive amination process relies on an enzyme (IRED) to catalyze the reduction of the imine intermediate, using a nicotinamide cofactor (NAD(P)H) as the hydride source. A cofactor regeneration system, often employing a dehydrogenase enzyme and a sacrificial substrate like glucose or formate, is used to recycle the expensive cofactor, making the process economically viable.

Caption: Biocatalytic cycle using an IRED with cofactor regeneration.

Comparative Analysis of Synthetic Routes

| Feature | Chemical Reductive Amination | Biocatalytic Reductive Amination |

| Reagents | Metal hydrides (NaBH(OAc)₃) | Enzymes (IREDs), Cofactors |

| Solvent | Organic (DCM, DCE) | Aqueous Buffer |

| Temperature | Room Temperature | 25-40 °C |

| Pressure | Atmospheric | Atmospheric |

| Yield | High (75-90%) | Variable, substrate-dependent |

| Byproducts | Borate salts | Sacrificial substrate byproduct |

| Green Chemistry | Moderate | Excellent |

| Scalability | Well-established | Requires process optimization |

Conclusion and Future Perspectives

The synthesis of 2-(2-Adamantylamino)ethanol is most efficiently accomplished via a one-pot reductive amination using adamantan-2-one, ethanolamine, and a mild hydride reducing agent like sodium triacetoxyborohydride. This method is robust, high-yielding, and readily scalable.

Looking forward, the field is rapidly advancing toward more sustainable practices. The development of novel imine reductases with broader substrate scopes and enhanced stability will make biocatalytic routes increasingly attractive, particularly for the synthesis of chiral adamantane derivatives. The integration of these synthetic strategies into continuous flow chemistry systems also presents a promising avenue for improving process control, safety, and efficiency on an industrial scale. This guide provides the foundational knowledge for researchers to both implement current best practices and innovate future synthetic solutions.

References

-

Asian Journal of Chemistry. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. [Link]

-

Cinatl, J., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal. [Link]

-

PubMed. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. [Link]

-

Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung. [Link]

-

Katarzyna, G., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

ACS Publications. (Date not available). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

-

AOCS. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. [Link]

-

Arkat USA. (Date not available). Four-directional synthesis of adamantane derivatives. [Link]

-

ResearchGate. (Date not available). Reactions and conditions of synthesis of adamantane derivatives. [Link]

-

NIST WebBook. (Date not available). Ethanol, 2-[(2-aminoethyl)amino]-. [Link]

-

The Royal Society of Chemistry. (Date not available). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

- Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.

-

Wikipedia. (Date not available). Reductive amination. [Link]

-

PubChem. (Date not available). 2-[2-(1-Adamantyl)ethylamino]ethanol. [Link]

-

SpectraBase. (Date not available). 2-(2-Aminoethoxy)ethanol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]

-

Organic Chemistry Tutor. (Date not available). Reductive Amination. [Link]

-

NIST WebBook. (Date not available). Ethanol, 2-(methylamino)-. [Link]

-

Royal Society of Chemistry. (Date not available). Reductive aminations by imine reductases: from milligrams to tons. [Link]

-

PubChem. (Date not available). 2-(Methylamino)ethanol. [Link]

- Google Patents. (Date not available).

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

-

PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]

- Google Patents. (Date not available). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.

-

PubMed. (Date not available). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]

-

MDPI. (Date not available). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

PubMed Central. (Date not available). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Adamantylamino)ethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(2-Adamantylamino)ethanol

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct chemical moieties to generate novel molecular entities with enhanced pharmacological profiles is a cornerstone of drug discovery. 2-(2-Adamantylamino)ethanol represents such a molecule, integrating the unique tricyclic hydrocarbon cage of adamantane with the versatile amino alcohol functional group. The adamantane moiety, a rigid and highly lipophilic "diamondoid" structure, has been successfully incorporated into numerous approved drugs to improve their pharmacokinetic and pharmacodynamic properties.[1] Often described as a "lipophilic bullet," it can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, and improve metabolic stability.[2][3]

Concurrently, the amino alcohol scaffold is a privileged structure in pharmacology, present in thousands of natural products and a vast array of synthetic drugs.[4] This functional group provides both a basic nitrogen center, capable of forming salts to modulate solubility, and a hydroxyl group that can participate in crucial hydrogen-bonding interactions with biological targets.[5][6]

This technical guide offers a comprehensive analysis of the chemical properties of 2-(2-Adamantylamino)ethanol. It is designed for researchers, scientists, and drug development professionals, providing insights into its molecular structure, physicochemical characteristics, a robust protocol for its synthesis and characterization, and the scientific rationale for its application in drug design. By deconstructing the contributions of its constituent parts, we illuminate the potential of this molecule as a valuable building block for the next generation of therapeutics.

Molecular Structure and Physicochemical Properties

The structure of 2-(2-Adamantylamino)ethanol combines the bulky, non-polar adamantane cage with a flexible, polar ethanolamine side chain. This amalgamation dictates its chemical behavior, solubility, and potential biological interactions. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from analogous structures.

The hydrochloride salt of the compound is cataloged with CAS Number 52917-73-4.[7]

| Property | Value / Prediction | Rationale & References |

| Molecular Formula | C₁₂H₂₁NO | Based on chemical structure. |

| Molecular Weight | 195.30 g/mol | Calculated from the molecular formula. |

| Molecular Weight (HCl Salt) | 231.77 g/mol | As reported for CAS 52917-73-4.[7] |

| Predicted Lipophilicity (cLogP) | ~3.5 - 4.0 | The adamantane group significantly increases lipophilicity. The inclusion of an adamantyl moiety can raise the cLogP value of a compound by approximately 3.1 log units.[3] |

| Predicted Solubility | Free Base: Soluble in organic solvents (e.g., ethanol, chloroform, DMSO); sparingly soluble in water. HCl Salt: Moderately soluble in water and polar protic solvents. | The large hydrocarbon cage dominates the free base's properties. Salt formation with HCl introduces ionic character, enhancing aqueous solubility. Amino alcohols are generally water-soluble.[5] |

| Predicted Basicity (pKa) | ~9.5 - 10.5 | Typical for a secondary amine, allowing for protonation under physiological conditions. |

| Physical State at STP | Predicted to be a crystalline solid or a viscous oil. | The high molecular weight and rigid adamantane structure favor a condensed phase. |

Synthesis and Characterization

The synthesis of 2-(2-Adamantylamino)ethanol can be efficiently achieved through the nucleophilic substitution reaction between 2-adamantylamine and a suitable 2-carbon electrophile bearing a hydroxyl or protected hydroxyl group. The most direct and industrially scalable approach involves the ring-opening of ethylene oxide or reaction with a 2-haloethanol.

Proposed Synthetic Workflow

The recommended synthetic route is the reaction of 2-adamantylamine with 2-chloroethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is a common and effective way to produce amino alcohols.[5]

Caption: Proposed workflow for the synthesis of 2-(2-Adamantylamino)ethanol.

Experimental Protocol

-

Reaction Setup: To a solution of 2-adamantylamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(2-Adamantylamino)ethanol.

Methods for Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted data based on the chemical structure and known values for similar compounds.

| Technique | Predicted Observations |

| ¹H NMR | Adamantane Protons: A series of broad, overlapping multiplets between δ 1.5-2.1 ppm. -CH₂-N- & -CH₂-O- Protons: Two distinct triplets between δ 2.5-3.8 ppm. -NH & -OH Protons: Broad singlets, chemical shift dependent on solvent and concentration. The proton signals for the ethanolamine moiety are expected to be similar to those of structurally related aminoethanols.[8][9] |

| ¹³C NMR | Adamantane Carbons: Multiple signals in the aliphatic region (δ 25-50 ppm). Ethanolamine Carbons: Two distinct signals around δ 40-50 ppm (-CH₂N) and δ 60-70 ppm (-CH₂O). |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 195, likely of low intensity. Base Peak: A prominent peak at m/z = 135, corresponding to the stable adamantyl cation [C₁₀H₁₅]⁺, formed by α-cleavage. This is a characteristic fragmentation for adamantane derivatives.[10][11] Other fragments would include loss of the hydroxyl group and cleavage along the ethanolamine chain. |

| Infrared (IR) Spectroscopy | O-H Stretch: A broad band around 3300-3400 cm⁻¹. N-H Stretch: A moderate band around 3250-3350 cm⁻¹. C-H Stretch (Adamantane): Sharp peaks just below 3000 cm⁻¹. C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region. The presence of a broad O-H stretching band is a key indicator for alcohols.[12] |

Chemical Reactivity and Stability

The chemical reactivity of 2-(2-Adamantylamino)ethanol is governed by its two primary functional groups: the secondary amine and the primary alcohol.

-

Amine Functionality: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with acids to form ammonium salts, such as the commercially available hydrochloride salt, which enhances water solubility.[7] The amine can also undergo standard reactions like N-alkylation, acylation to form amides, and sulfonylation to form sulfonamides.

-

Alcohol Functionality: The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents. It can also be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) or etherified under Williamson ether synthesis conditions.

-

Stability: The adamantane cage is exceptionally stable and chemically inert due to its strain-free, perfectly tetrahedral arrangement of carbons. The overall molecule is stable under standard storage conditions. It should be protected from strong oxidizing agents and high temperatures, which could lead to decomposition.

Rationale for Application in Drug Development

The unique combination of the adamantane cage and the amino alcohol linker makes 2-(2-Adamantylamino)ethanol a compelling scaffold for medicinal chemistry. Its utility arises from the predictable modulation of key drug-like properties.

-

Enhanced Pharmacokinetics: The adamantane group is a well-established bioisostere for phenyl rings and other lipophilic groups, but with a distinct three-dimensional profile.[3] Its primary role is to increase lipophilicity, which can improve absorption and facilitate passage across the blood-brain barrier.[3] This makes the scaffold particularly attractive for developing drugs targeting the central nervous system (CNS).

-

Structural Rigidity and Vectorial Orientation: Unlike flexible alkyl chains, the rigid adamantane cage acts as a solid anchor. This allows for the precise and predictable positioning of the amino alcohol side chain and any further modifications. This controlled orientation can lead to optimized interactions with specific pockets in a target protein, potentially increasing potency and selectivity.[3][13]

-

Modulation of ADMET Properties: The incorporation of an adamantyl group can favorably alter a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] It can sterically hinder metabolic attack on nearby functional groups, increasing the drug's half-life.

The diagram below illustrates the relationship between the structural components of 2-(2-Adamantylamino)ethanol and their conferred properties relevant to drug design.

Caption: Relationship between molecular features and drug-like properties.

Conclusion

2-(2-Adamantylamino)ethanol is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its chemical properties are a direct consequence of the synergistic combination of the rigid, lipophilic adamantane core and the versatile, polar amino alcohol linker. This guide has provided a detailed overview of its physicochemical characteristics, a practical synthetic route, and a predictive analysis of its spectroscopic signatures. The underlying rationale for its use—to enhance pharmacokinetic profiles, enforce specific molecular conformations, and improve metabolic stability—is firmly grounded in established medicinal chemistry principles. For researchers and drug developers, 2-(2-Adamantylamino)ethanol represents a valuable and promising scaffold for constructing novel therapeutics with optimized properties.

References

-

Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available at: [Link]

-

G. A. R. Johnston, et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet: The Adamantyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

-

ChemBK. 2-(2-Aminoethylamino)Ethanol. ChemBK. Available at: [Link]

-

ChemUniverse. 2-(2-Adamantylamino)ethanol hydrochloride. ChemUniverse. Available at: [Link]

-

Tzankova, V., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. Available at: [Link]

-

ResearchGate. Examples of β-amino alcohol drugs. ResearchGate. Available at: [Link]

-

UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. Available at: [Link]

-

Taylor & Francis. Aminoalcohol – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Wikipedia. Alkanolamine. Wikipedia. Available at: [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Alkanolamine - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 9. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]

- 10. Buy 2-(2-Adamantyl)ethanol | 39555-28-7 [smolecule.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

A Methodological Guide to the Physicochemical Characterization of the Novel Compound 2-(2-Adamantylamino)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This document outlines a comprehensive experimental framework for the synthesis and detailed physicochemical characterization of 2-(2-Adamantylamino)ethanol. As a novel compound combining the therapeutically significant adamantane cage with a versatile aminoethanol linker, its properties are of high interest to researchers in medicinal chemistry and drug development. Due to the absence of extensive published data on this specific molecule, this guide adopts a predictive and methodological approach. It leverages established principles and data from structurally similar analogs to propose a robust, self-validating series of protocols for its synthesis, structural elucidation, and the determination of its core physicochemical properties. The objective is to provide a complete roadmap for scientists to establish the identity, purity, stability, and key developability parameters of this promising new chemical entity.

Introduction: Rationale for Characterization

The rational design of new therapeutic agents hinges on a deep understanding of how molecular structure dictates function and behavior. The target molecule, 2-(2-Adamantylamino)ethanol, is a conjugate of two pharmacologically important scaffolds.

1.1 The Adamantane Moiety in Medicinal Chemistry The adamantane group is a rigid, lipophilic, tricyclic alkane cage. Its incorporation into drug candidates is a well-established strategy to favorably modulate pharmacokinetic properties. The cage structure enhances metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, a property exploited in CNS-targeted drugs.[1]

1.2 The Aminoethanol Scaffold The aminoethanol functional group is prevalent in a vast array of biologically active molecules. It features both a hydrogen bond donor (hydroxyl and amine) and acceptor (hydroxyl and amine lone pair), enabling critical interactions with biological targets such as G-protein coupled receptors. The basicity of the amine allows for salt formation, which is a common strategy to improve the aqueous solubility and crystallinity of active pharmaceutical ingredients (APIs).

1.3 Imperative for Comprehensive Characterization For any new chemical entity (NCE) like 2-(2-Adamantylamino)ethanol, a thorough physicochemical characterization is the bedrock of the entire development process. It is not merely an academic exercise; it is a prerequisite for all subsequent biological and preclinical evaluation. This characterization provides the definitive proof of structure, establishes purity benchmarks, informs formulation strategies, and yields critical data (e.g., solubility, pKa, lipophilicity) for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models. This guide provides the blueprint for that essential first step.

Proposed Synthesis and Purification Workflow

The most direct and logical approach to synthesizing 2-(2-Adamantylamino)ethanol is through reductive amination. This well-established reaction couples a ketone (2-adamantanone) with a primary amine (ethanolamine) in the presence of a reducing agent to form the target secondary amine.

Experimental Protocol 2.1: Synthesis via Reductive Amination

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-adamantanone (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as methanol or 2-methyltetrahydrofuran (MTHF).[2]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Reduce the organic solvent volume using a rotary evaporator. Extract the aqueous residue with an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product will be purified via column chromatography.

Experimental Protocol 2.2: Purification by Silica Gel Chromatography

-

Column Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

-

Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 2% to 30%). The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the product. Causality Note: As an amine, the product may exhibit tailing on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this by neutralizing acidic sites on the silica surface.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-Adamantylamino)ethanol as a purified solid or oil.

Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will do the same for the carbon skeleton. The predicted chemical shifts are based on the known effects of the adamantyl cage and the aminoethanol chain.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Adamantyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm. The rigid cage structure leads to overlapping signals that are characteristic of the adamantane scaffold.

-

-CH₂-N: A triplet expected around δ 2.7-2.9 ppm.

-

-CH₂-O: A triplet expected around δ 3.6-3.8 ppm.

-

-NH and -OH: Broad singlets, typically between δ 2.0-4.0 ppm, whose position is concentration-dependent and which will disappear upon a D₂O shake.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Adamantyl Carbons: Multiple signals expected in the aliphatic region (δ 25-60 ppm).

-

-CH₂-N: A signal expected around δ 50-55 ppm.

-

-CH₂-O: A signal expected around δ 60-65 ppm.

Experimental Protocol 3.1: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Structural Assignment: Correlate the observed signals with the proposed structure, using 2D NMR to confirm proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)

-

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern gives corroborating structural evidence.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₂H₂₁NO.

-

Alpha-Cleavage: The most characteristic fragmentation for amines and alcohols.[3] Expect a prominent base peak from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion. Another significant fragment would arise from cleavage adjacent to the oxygen.

-

Loss of Water: A peak at [M-18]⁺ is possible due to dehydration of the alcohol.[3]

Experimental Protocol 3.2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer via direct infusion or LC-MS.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of the instrument will provide a mass measurement accurate to within 5 ppm.

-

Formula Confirmation: Use the instrument software to calculate the elemental formula from the accurate mass of the molecular ion ([M+H]⁺ in the case of ESI) and compare it to the theoretical formula.

Infrared (IR) Spectroscopy

-

Expertise & Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It serves as a quick identity check. The spectrum of an analogous compound, 2-(2-Adamantyl)ethanol, shows a characteristic broad O-H stretch.[1]

Predicted Characteristic Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch: A moderate, sharp band in the same region, 3200-3500 cm⁻¹, often superimposed on the O-H band.

-

C-H Stretch (Adamantyl): Sharp bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Core Physicochemical Property Determination

These properties are fundamental to understanding the compound's behavior in both chemical and biological systems.

Melting Point and Thermal Analysis

-

Expertise & Rationale: The melting point is a primary indicator of purity; a sharp melting range suggests a highly pure compound. Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, including melting point, enthalpy of fusion, and detection of polymorphic transitions. Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to decompose. The rigid adamantane cage is expected to impart a relatively high melting point and thermal stability.[1]

Experimental Protocol 4.1: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

-

Instrument Setup: Place the pan in the instrument furnace alongside an empty reference pan.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset of melting (from the DSC curve) and the onset of weight loss (from the TGA curve).

Solubility Assessment

-

Expertise & Rationale: Solubility is a critical parameter for drug delivery. Aqueous solubility is necessary for oral absorption and intravenous formulation, while solubility in organic solvents is important for synthesis and purification. The molecule has a dual nature: the large, hydrophobic adamantane group will decrease aqueous solubility, while the polar, ionizable aminoethanol group will increase it.[1] Therefore, its solubility is expected to be highly pH-dependent.

Experimental Protocol 4.2: Kinetic Aqueous Solubility (High-Throughput)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay Plate: In a 96-well plate, add the DMSO stock to a series of aqueous buffers (e.g., pH 2.0, 6.5, 7.4) to a final DMSO concentration of <1%.

-

Incubation & Measurement: Shake the plate at room temperature for 2 hours. Measure the amount of dissolved compound using a method like nephelometry (which measures turbidity from precipitated compound) or by UV-Vis spectroscopy after filtering.

-

Data Interpretation: This provides a rapid assessment of kinetic solubility, useful for early-stage screening.

Determination of pKa

-

Expertise & Rationale: The pKa value defines the pH at which the amine group is 50% protonated. This is crucial as the ionization state of a drug affects its solubility, permeability, receptor binding, and formulation properties. The pKa of the secondary amine is expected to be in the range of 9-10.5.

Experimental Protocol 4.3: Potentiometric Titration

-

Sample Preparation: Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in water, potentially with a co-solvent like methanol if aqueous solubility is low.

-

Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized solution of HCl (0.1 M).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Lipophilicity (LogD)

-

Expertise & Rationale: Lipophilicity, or the preference of a compound for a lipid-like environment over an aqueous one, is a key determinant of membrane permeability and overall ADME profile. It is measured as the distribution coefficient (LogD) at a specific pH. Given the bulky adamantane group, a relatively high LogD value is anticipated.

Experimental Protocol 4.4: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Mutually saturate the two phases by mixing them overnight and then separating them.

-

Distribution: Add a known amount of the compound to a vial containing known volumes of the saturated buffer and saturated n-octanol.

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation & Analysis: Centrifuge the vial to ensure complete separation of the layers. Carefully remove an aliquot from each phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity and Stability Assessment

Chromatographic Purity (HPLC)

-

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of a drug substance and detecting any related impurities. A robust, stability-indicating HPLC method is a regulatory requirement.

Experimental Protocol 5.1: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for molecules of this polarity.

-

Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B). The acidic modifier ensures the amine is protonated, leading to better peak shape.

-

Method Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 20 minutes) to ensure separation of the main peak from any potential impurities with different polarities.

-

Detection: Use a UV detector, selecting a wavelength where the compound shows absorbance (if it has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if it lacks a chromophore.

-

Validation: Once developed, the method must be validated for specificity, linearity, accuracy, and precision.

Summary of Predicted and Target Properties

This table summarizes the target information to be obtained from the execution of the protocols described in this guide. The "Predicted Value/Range" is an expert estimation based on structural analogs and chemical principles, which serves as a benchmark for the experimental results.

| Physicochemical Property | Technique(s) | Predicted Value / Range | Rationale / Importance |

| Identity | |||

| Molecular Formula | HRMS | C₁₂H₂₁NO | Confirms elemental composition. |

| Molecular Weight | HRMS | 209.1780 g/mol (unprotonated) | Fundamental identifier of the molecule. |

| Structure | ¹H NMR, ¹³C NMR, 2D NMR, IR | Consistent with 2-(2-Adamantylamino)ethanol | Unambiguous proof of atomic connectivity and functional groups. |

| Physical Properties | |||

| Melting Point | DSC / Melting Point Apparatus | 100 - 150 °C | Indicator of purity and solid-state stability. |

| Aqueous Solubility (pH 7.4) | Kinetic/Thermodynamic Methods | Low to Moderate (pH-dependent) | Critical for absorption and formulation. |

| pKa (Amine) | Potentiometric Titration | 9.0 - 10.5 | Governs solubility and charge state in physiological conditions. |

| Lipophilicity (LogD at pH 7.4) | Shake-Flask / HPLC | 2.0 - 3.5 | Predicts membrane permeability and potential for CNS penetration. |

| Purity & Stability | |||

| Purity | HPLC-UV/CAD | >98.0% | Ensures safety and efficacy; defines the quality of the material. |

| Thermal Decomposition | TGA | >200 °C | Defines upper-temperature limits for handling and storage. |

Conclusion

This guide provides a comprehensive, logical, and scientifically grounded plan for the synthesis and physicochemical characterization of 2-(2-Adamantylamino)ethanol. By following these self-validating protocols, researchers can confidently establish the foundational data package for this novel compound. This information is indispensable for making informed decisions in the drug discovery and development pipeline, enabling the progression of this promising molecule from a chemical concept to a potential therapeutic candidate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26568, 2-[2-(1-Adamantyl)ethylamino]ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]

Sources

1H NMR and 13C NMR analysis of 2-(2-Adamantylamino)ethanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Adamantylamino)ethanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Adamantylamino)ethanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced interpretation of the spectral data, grounded in fundamental principles of NMR spectroscopy. We will explore the characteristic chemical shifts, coupling patterns, and peak assignments dictated by the molecule's unique architecture, which combines a rigid adamantyl cage with a flexible aminoethanol side chain. The guide includes detailed experimental protocols, data interpretation strategies, and methods for structural validation, establishing a robust framework for the characterization of this and related compounds.

Introduction: The Structural Significance of 2-(2-Adamantylamino)ethanol

The adamantane moiety is a cornerstone in medicinal chemistry and materials science, prized for its lipophilicity, metabolic stability, and rigid, three-dimensional structure. When functionalized, as in 2-(2-Adamantylamino)ethanol, it creates molecules with significant potential as pharmaceutical building blocks or specialized chemical intermediates. The amino alcohol functional group further imparts hydrophilicity and provides a reactive handle for subsequent synthetic transformations.

Accurate structural elucidation is paramount for ensuring the purity, identity, and efficacy of such compounds. NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide offers an expert-level walkthrough of the complete NMR analysis, explaining not just what the spectral features are, but why they manifest in their specific forms.

Molecular Structure and Predicted Spectral Complexity

A thorough analysis begins with an understanding of the molecule's topology. 2-(2-Adamantylamino)ethanol possesses a plane of symmetry that bisects the aminoethanol chain, but the attachment at the C2 position of the adamantane cage makes several of the cage's carbons and protons chemically non-equivalent.

Caption: Numbered structure of 2-(2-Adamantylamino)ethanol.

-

¹H NMR Prediction: Due to the molecule's asymmetry, the adamantyl region will exhibit a complex set of overlapping multiplets. The aminoethanol chain should present two distinct methylene signals, along with exchangeable protons for the amine (NH) and alcohol (OH) groups.

-

¹³C NMR Prediction: We anticipate ten distinct signals for the adamantane carbons. The symmetry of unsubstituted adamantane (two signals) is broken by the C2 substitution.[1] The aminoethanol chain will add two more carbon signals.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution spectra and incorporate self-validating checks.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(2-Adamantylamino)ethanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(2-Adamantylamino)ethanol, a molecule of interest in drug development and chemical synthesis. Given its unique structure, combining a bulky, rigid adamantane cage with a flexible amino alcohol linker, understanding its behavior under mass spectrometric conditions is crucial for its characterization, quantification, and metabolic studies. This document will delve into the theoretical underpinnings and practical applications of its analysis, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).

Introduction: The Structural Significance of 2-(2-Adamantylamino)ethanol

2-(2-Adamantylamino)ethanol combines the lipophilic, three-dimensional adamantane moiety with a polar amino alcohol group. The adamantane structure is known to influence the pharmacokinetic properties of drug candidates, often enhancing their bioavailability. The amino alcohol portion provides a site for protonation and potential hydrogen bonding, making it amenable to analysis by electrospray ionization. A thorough understanding of its mass spectrometric behavior is paramount for researchers in medicinal chemistry and drug metabolism.

Ionization and Fragmentation: A Mechanistic Perspective

Electrospray Ionization (ESI): The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the preferred method for ionizing thermally labile and non-volatile molecules like 2-(2-Adamantylamino)ethanol.[1][2] In positive ion mode, the basic nitrogen atom in the amino group readily accepts a proton, forming a singly charged ion, [M+H]⁺. The choice of solvent and pH is critical; a slightly acidic mobile phase, such as water or methanol with a small percentage of formic acid, promotes protonation and enhances the ESI signal.[3][4]

Key Considerations for ESI:

-

Solvent System: A mixture of acetonitrile or methanol with water is a good starting point. The organic component aids in desolvation, while water ensures solubility.

-

pH: The addition of an acid like formic acid to the mobile phase will ensure the analyte is in its protonated form, which is essential for efficient ESI.

-

Adduct Formation: Be aware of the potential for sodium ([M+Na]⁺) or other adducts, especially when not using a chromatographic separation, which can complicate spectral interpretation.[3]

Collision-Induced Dissociation (CID): Unraveling the Structure

Tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID), is used to fragment the protonated parent ion ([M+H]⁺) to generate structurally informative product ions. The fragmentation of 2-(2-Adamantylamino)ethanol is predicted to be dominated by cleavages at the weakest bonds, influenced by the charge location and the stability of the resulting fragments.

The fragmentation of adamantane derivatives often leads to the formation of the highly stable adamantyl cation or related fragments.[5][6][7] For 2-substituted adamantanes, the loss of the substituent is a common fragmentation pathway. In parallel, amino alcohols exhibit characteristic cleavages, such as the loss of water or small neutral molecules from the amino alcohol side chain.[8][9]

Based on these principles, the primary fragmentation pathways for protonated 2-(2-Adamantylamino)ethanol are proposed to be:

-

Cleavage of the C-C bond adjacent to the nitrogen , leading to the formation of a stable iminium ion.

-

Loss of the ethanolamine side chain , resulting in the formation of the adamantyl cation.

-

Neutral loss of water from the protonated molecule.

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow

This section outlines a robust and self-validating protocol for the analysis of 2-(2-Adamantylamino)ethanol.

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2-Adamantylamino)ethanol in methanol.

-

Working Standards: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[10]

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a suitable choice for retaining this moderately polar compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a low percentage of mobile phase B (e.g., 5%) and ramping up to a high percentage (e.g., 95%) will ensure good peak shape and separation from potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with a full scan (product ion scan) for initial fragmentation pattern determination.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

Data Presentation and Interpretation

Predicted Mass Transitions

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the parent ion and its major product ions.

| Ion Description | Predicted m/z |

| Protonated Parent Ion [M+H]⁺ | 196.17 |

| Fragment 1: Adamantyl cation | 135.12 |

| Fragment 2: Iminium ion | 152.14 |

| Fragment 3: [M+H - H₂O]⁺ | 178.16 |

Proposed Fragmentation Pathway

The following diagram, generated using DOT language, illustrates the predicted fragmentation of protonated 2-(2-Adamantylamino)ethanol.

Caption: Proposed Fragmentation Pathway of 2-(2-Adamantylamino)ethanol.

Conclusion: A Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(2-Adamantylamino)ethanol. By understanding the principles of ionization and fragmentation, and by following a well-defined experimental protocol, researchers can confidently characterize and quantify this important molecule. The predictive nature of this guide, based on the established fragmentation patterns of related compounds, offers a solid starting point for method development and structural elucidation in the absence of pre-existing literature on this specific analyte. The self-validating nature of the described protocols ensures robust and reliable data generation for drug development and scientific research.

References

- Dolejsek, Z., Hala, S., Hanus, V., & Landa, S. (1966). Mass spectrometric studies of some substituted adamantanes.

- Bauer, W. N., & Schleyer, P. V. R. (1961). The Mass Spectra of 1-Substituted Adamantanes. Journal of the American Chemical Society, 83(6), 1379-1386.

-

ChemBK. (n.d.). 2-(2-Aminoethylamino)Ethanol. Retrieved from [Link]

- Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-68.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

-

PubChem. (n.d.). 2-(Ethylamino)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

- Bodi, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(44), 29994-30004.

-

NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(1-Adamantyl)ethylamino]ethanol. Retrieved from [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- Kruve, A., & Lõkov, M. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical chemistry, 89(15), 8106-8113.

- Ćavar Zeljković, S., et al. (2021). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of experimental botany, 72(15), 5393-5407.

- Al-Asmari, A. K., & Al-Othman, A. M. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.

-

JoVE. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

- Inman, R. C., Yu, K. O., & Servi, M. P. (1984). A Facile Method of Detecting the Metabolites of the Jet Fuel JP-10.

-

ResearchGate. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(ethylamino)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved from [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]

- 8. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

A-Z Guide to Crystal Structure Determination: The Case of 2-(2-Adamantylamino)ethanol Hydrochloride

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2][3] Its rigid, lipophilic cage structure improves metabolic stability and can facilitate precise interactions with biological targets.[1][4] 2-(2-Adamantylamino)ethanol hydrochloride is a molecule of significant interest, combining the adamantyl moiety with an amino alcohol side chain, a common feature in many bioactive compounds. Determining its three-dimensional crystal structure is paramount for understanding its solid-state properties, intermolecular interactions, and for providing a rational basis for the design of next-generation therapeutics.[5][6] This guide provides a comprehensive, in-depth protocol for the determination and analysis of the single-crystal X-ray structure of 2-(2-Adamantylamino)ethanol hydrochloride, from crystal growth to final structural refinement and interpretation.

Introduction: The Significance of the Adamantyl Moiety in Drug Design

The adamantane group, a perfectly symmetrical, strain-free tricycle[3.3.1.1³,⁷]decane, is more than just a bulky lipophilic substituent. Its incorporation into a molecule can profoundly influence absorption, distribution, metabolism, and excretion (ADME) properties.[4] The rigid framework can protect adjacent functional groups from metabolic degradation, potentially increasing a drug's half-life, while its three-dimensional nature allows for a more precise exploration of binding pockets compared to flat aromatic rings.[1] Adamantane derivatives have found clinical success in a range of therapeutic areas, including antiviral (Amantadine), neurodegenerative (Memantine), and antidiabetic (Vildagliptin) treatments.[2]

The hydrochloride salt of an amino alcohol, such as 2-(2-Adamantylamino)ethanol, introduces key hydrogen bonding functionalities.[7] The protonated amine (NH₂⁺) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride anion (Cl⁻) is an acceptor.[7][8] Understanding how these groups orchestrate the crystal packing through a network of hydrogen bonds is crucial for predicting physical properties like solubility, stability, and hygroscopicity.[9] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this three-dimensional atomic arrangement, providing precise data on bond lengths, angles, and intermolecular interactions.[10][11]

Experimental Workflow: From Synthesis to Structure Solution

The journey from a powdered compound to a fully refined crystal structure is a multi-step process requiring meticulous technique and a deep understanding of crystallographic principles.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Synthesis and Purification

While various synthetic routes exist for adamantane derivatives, a common approach involves the reaction of 2-adamantanone with ethanolamine followed by reduction and salt formation. Purity is critical; a minimum purity of 95% is recommended before attempting crystallization, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[12]

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[6][13] For a hydrochloride salt like the title compound, which is likely soluble in polar solvents, several techniques should be explored in parallel.

Core Principle: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Rapid precipitation leads to amorphous powder or poorly-diffracting microcrystals.[14]

Recommended Techniques:

-

Slow Evaporation: This is the simplest method.[15][16]

-

Step 1: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water).

-

Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. Dust and particulate matter can act as unwanted nucleation sites.[15]

-

Step 3: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This controls the rate of evaporation.

-

Step 4: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[17]

-

-

Vapor Diffusion (Hanging or Sitting Drop): This technique is excellent for small quantities and provides fine control over the crystallization process.[12][15][18]

-

Step 1 (Inner Solution): Dissolve the compound in a "good" solvent (e.g., methanol) to near saturation.

-